1-(3-Ethyloxetan-3-yl)ethan-1-amine
Description
1-(3-Ethyloxetan-3-yl)ethan-1-amine is a chiral primary amine characterized by a four-membered oxetane ring substituted with an ethyl group at the 3-position and an ethanamine side chain. The oxetane ring introduces steric constraints and polarizability, while the ethyl group enhances lipophilicity compared to smaller substituents like methyl.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(3-ethyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-3-7(6(2)8)4-9-5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
QQMOFALFKPQHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethyloxetan-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-ethyloxetan-3-ol with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Ethyloxetan-3-yl)ethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyloxetan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-(3-Ethyloxetan-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyloxetan-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Oxetane Moieties
1-(3-Methyloxetan-3-yl)ethan-1-amine
- Molecular Formula: C₆H₁₃NO
- CAS No.: 1450658-57-7
- Key Differences : The methyl substituent on the oxetane reduces steric bulk and lipophilicity compared to the ethyl group. This difference may influence solubility and binding interactions in biological systems.
1-(Oxetan-3-yl)ethan-1-amine
- Synonyms: SCHEMBL14744233, MolPort-029-757-719
- Key Differences: Lacks alkyl substituents on the oxetane, resulting in lower molecular weight (C₅H₁₁NO) and reduced steric hindrance. This simplicity may enhance reactivity in nucleophilic substitutions.
Pyridine-Based Analogues
1-(Pyridin-2-yl)ethan-1-amine Derivatives
- Examples : 1-(3-Trifluoromethylpyridin-2-yl)ethan-1-amine (CAS 1935635-11-2), 1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS 905587-45-3)
- Molecular Features : Incorporation of pyridine introduces aromaticity and hydrogen-bonding capability. The trifluoromethyl and fluorine substituents enhance electronic effects, making these compounds valuable in asymmetric hydrogenation and as chiral ligands.
Aromatic Amine Analogues
1-Phenylethan-1-amine (PEA) and Derivatives
- Examples : (R)-1-Phenylethan-1-amine, 1-(4-Methoxyphenyl)ethan-1-amine
- Methoxy groups increase electron density, improving catalytic efficiency in enantioselective aminations.
Comparison Table
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